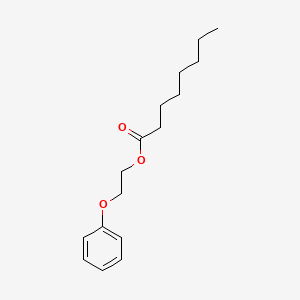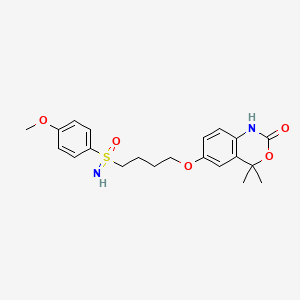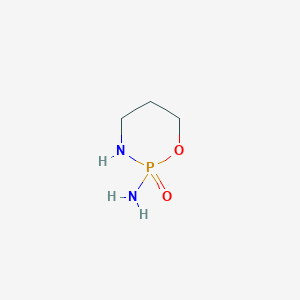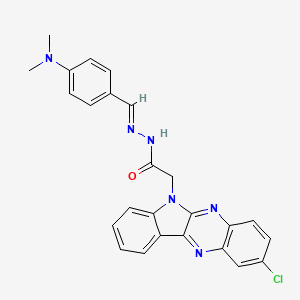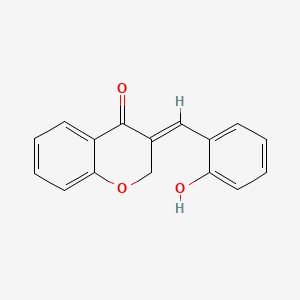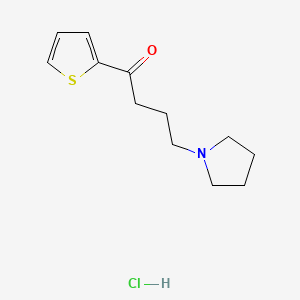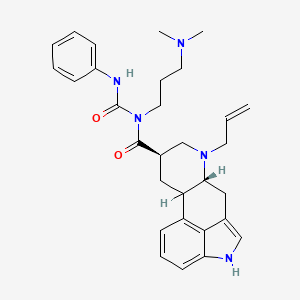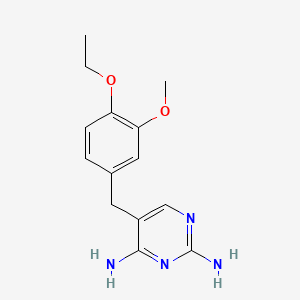
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)-: is a chemical compound with the molecular formula C14H18N4O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: The compound is used in research related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular pathways, influencing processes like apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine
- 4-Amino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
85544-41-8 |
|---|---|
Formule moléculaire |
C14H18N4O2 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
5-[(4-ethoxy-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-11-5-4-9(7-12(11)19-2)6-10-8-17-14(16)18-13(10)15/h4-5,7-8H,3,6H2,1-2H3,(H4,15,16,17,18) |
Clé InChI |
DRVXIPMHENHGQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






